molecular formula C42H16Br8O14 B1139395 5(6)-Carboxyeosin CAS No. 107175-26-8

5(6)-Carboxyeosin

Cat. No.: B1139395
CAS No.: 107175-26-8
M. Wt: 1383.8
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyeosin: is a fluorescent dye derived from eosin, a red dye commonly used in histology and cytology. It is characterized by the presence of a carboxyl group at the 5 or 6 position of the eosin molecule. This compound is widely used in various scientific fields due to its fluorescent properties, which make it an excellent marker for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyeosin typically involves the bromination of fluorescein followed by the introduction of a carboxyl group. The process can be summarized as follows:

    Bromination of Fluorescein: Fluorescein is treated with bromine in the presence of a catalyst to introduce bromine atoms at specific positions on the molecule.

    Carboxylation: The brominated fluorescein is then reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxyl group at the 5 or 6 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Bromination: Using industrial-grade bromine and catalysts to brominate fluorescein in large reactors.

    Efficient Carboxylation: Employing high-pressure reactors and optimized conditions to ensure efficient carboxylation of the brominated fluorescein.

Chemical Reactions Analysis

Types of Reactions: 5(6)-Carboxyeosin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The bromine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized forms of this compound.

    Reduced Derivatives: Reduced forms of the compound with different functional groups.

    Substituted Derivatives: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry: 5(6)-Carboxyeosin is used as a fluorescent marker in various chemical assays and experiments. Its fluorescent properties make it ideal for tracking and analyzing chemical reactions.

Biology: In biological research, this compound is used as a fluorescent dye for staining cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry for visualizing cellular structures and processes.

Medicine: The compound is used in medical diagnostics as a fluorescent marker for detecting specific biomolecules. It is also employed in research studies to investigate cellular and molecular mechanisms.

Industry: In industrial applications, this compound is used in the production of fluorescent inks and dyes. It is also utilized in quality control processes to detect contaminants and impurities.

Mechanism of Action

Fluorescent Properties: The primary mechanism by which 5(6)-Carboxyeosin exerts its effects is through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence.

Molecular Targets and Pathways: In biological systems, this compound targets cellular structures and biomolecules, allowing researchers to visualize and track these components. The compound interacts with various cellular pathways, providing insights into cellular processes and mechanisms.

Comparison with Similar Compounds

    Eosin Y: A commonly used red dye in histology with similar staining properties but lacking the carboxyl group.

    Fluorescein: The parent compound of 5(6)-Carboxyeosin, widely used as a fluorescent marker.

    Rhodamine B: Another fluorescent dye with similar applications but different chemical structure.

Uniqueness: this compound is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This makes it more versatile and effective in various scientific applications compared to its similar compounds.

Properties

IUPAC Name

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSXKPEQVWGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H16Br8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132201-84-4
Record name 5(6)-Carboxyeosin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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